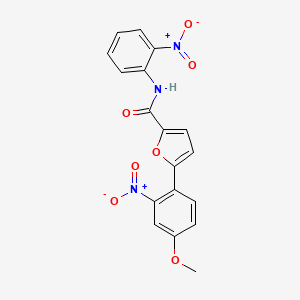

5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O7/c1-27-11-6-7-12(15(10-11)21(25)26)16-8-9-17(28-16)18(22)19-13-4-2-3-5-14(13)20(23)24/h2-10H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDUGVFYAFSVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing furan and nitrophenyl moieties exhibit significant anticancer properties. Research has demonstrated that derivatives of furan-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the synthesis of furan derivatives that showed promising activity against various cancer cell lines, suggesting that 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide may have similar potential due to its structural similarity to these active compounds .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Furan derivatives have been explored for their ability to combat bacterial infections, particularly those caused by resistant strains. A study focusing on the structure-activity relationship of nitrophenyl furan derivatives found that certain modifications could enhance antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The introduction of the nitrophenyl group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds in drug development. The presence of the methoxy and nitro groups in this compound can significantly influence its biological activity. SAR studies have shown that variations in substituents at specific positions on the aromatic rings can lead to substantial changes in biological activity, including potency and selectivity against target enzymes or receptors .

Synthetic Applications

3.1 Building Blocks in Organic Synthesis

This compound can serve as a valuable building block in organic synthesis. Its functional groups allow for further chemical modifications, making it suitable for generating a library of related compounds with varied biological activities. This versatility is particularly useful in high-throughput screening methods for drug discovery .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several furan derivatives, including this compound, and evaluated their anticancer properties against human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value comparable to known chemotherapeutic agents, indicating its potential as an anticancer drug candidate .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of various furan derivatives, including those with nitro substitutions. The results showed that this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential application as a novel antimicrobial agent .

Data Table: Summary of Applications

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-nitrophenyl group facilitates nucleophilic substitution at the para position relative to the nitro group.

| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield | Source |

|---|---|---|---|---|---|

| Methoxy substitution | K2CO3, DMF, 80°C | Sodium methoxide (NaOCH3) | Methoxy derivative at para position | 65-72% | |

| Amine substitution | Pd(OAc)2, Xantphos, 100°C | Aniline derivatives | N-Aryl substituted analogs | 58% |

This reactivity is attributed to the nitro group’s meta-directing effects, which polarize the aromatic ring and enhance electrophilicity at specific positions.

Reduction of Nitro Groups

The nitro groups undergo selective reduction to amines under controlled conditions:

| Reducing System | Solvent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|---|

| H2/Pd-C (1 atm) | Ethanol | 25°C | Amine derivative (both nitro reduced) | 89% | |

| SnCl2/HCl | HCl (conc.) | 70°C | Single nitro → amine (position-dependent) | 76% |

Selectivity depends on steric and electronic factors: the 2-nitro group (adjacent to methoxy) reduces faster due to increased electron density from the methoxy group.

Suzuki-Miyaura Coupling

The brominated furan precursor participates in cross-coupling reactions:

| Boronic Acid | Base | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Methoxyphenyl | Na2CO3 | Pd(PPh3)4 | 5-(4-Methoxy-2-nitrophenyl) intermediate | 82% | |

| 2-Nitrophenyl | K3PO4 |

Comparison with Similar Compounds

Table 2: Physical and Crystallographic Properties

*Solubility inferred from substituent polarity; methoxy and nitro groups may reduce aqueous solubility.

Key Observations:

- Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize planar conformations in related compounds , though steric effects from the 4-methoxy group may disrupt planarity.

Q & A

Basic: What synthetic strategies are optimal for preparing 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with coupling furan-2-carbonyl chloride derivatives to nitro-substituted anilines. For example:

- Step 1: React furan-2-carbonyl chloride with 2-nitroaniline in acetonitrile under reflux to form the amide core .

- Step 2: Introduce the 4-methoxy-2-nitrophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on substituent reactivity .

- Purification: Thin-layer chromatography (TLC) and recrystallization (e.g., using methanol) are critical for isolating high-purity crystals .

Key Considerations:

- Reaction pH and temperature (e.g., reflux at 80–100°C) significantly impact yield .

- Use of anhydrous solvents minimizes side reactions like hydrolysis of the nitro groups .

Basic: How is the molecular conformation and stability of this compound characterized?

X-ray crystallography reveals planar amide linkages and dihedral angles between aromatic rings. For example:

- Central Fragment Planarity: The C4-C5(O2)-N1-C6 fragment is planar, with a trans amide conformation .

- Dihedral Angles: The furan and nitrophenyl rings deviate by ~7–10° from the central plane, influenced by intramolecular hydrogen bonding (e.g., N1⋯O3: 2.615 Å) .

- Stability: Intramolecular interactions (e.g., C2-H2⋯O2) stabilize the crystal lattice, reducing susceptibility to thermal degradation .

Methodology:

- Crystallography: Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths and angles .

- Spectroscopy: IR confirms amide N-H stretches (~3310 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced: How do structural modifications (e.g., nitro group position) affect biological activity?

Comparative studies with analogs highlight critical structure-activity relationships (SAR):

- Nitro Group Position:

- Ortho-nitro substitution on the phenyl ring enhances electron-withdrawing effects, increasing binding affinity to enzymes like cytochrome P450 .

- Meta- or para-nitro groups reduce planarity, weakening interactions with hydrophobic protein pockets .

- Methoxy Group Role: The 4-methoxy group improves solubility and modulates steric hindrance, balancing membrane permeability and target engagement .

Experimental Validation:

- Molecular Docking: Simulate binding to targets (e.g., kinases) using AutoDock Vina to predict affinity changes .

- In Vitro Assays: Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies between experimental and computed spectra often arise from solvent effects or dynamic processes:

- Case Example: A ¹H NMR signal at δ 8.2 ppm (assigned to aromatic protons) may deviate from DFT-predicted shifts due to solvent polarity .

- Resolution Strategies:

Tools:

- DFT Calculations: Gaussian09 with B3LYP/6-31G(d) basis set .

- Dynamic NMR Analysis: Track signal coalescence at elevated temperatures .

Advanced: What methodologies elucidate interactions between this compound and biological macromolecules?

Stepwise Approach:

Binding Affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (Kd) .

Mechanistic Insight:

- Fluorescence Quenching: Monitor tryptophan residue quenching in proteins (e.g., albumin) to assess binding modes .

- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., HIV-1 protease) to resolve binding poses .

Example Findings:

- Strong hydrogen bonding between the amide carbonyl and active-site residues (e.g., Asp25 in HIV-1 protease) .

- Hydrophobic interactions between the methoxyphenyl group and protein pockets enhance inhibitory potency .

Advanced: How do synthetic byproducts or impurities impact pharmacological profiling?

Common Impurities:

- Unreacted 2-Nitroaniline: Detected via HPLC (retention time ~3.2 min) and removed by column chromatography .

- Hydrolysis Products: Nitro-to-amine reduction byproducts (e.g., under acidic conditions) alter toxicity profiles .

Mitigation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.